N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS: 1798539-31-7) is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core linked via an ethyl group to a benzo[d][1,3]dioxole-5-carboxamide moiety. Its molecular formula is C₁₅H₁₄N₄O₃, with a molecular weight of 298.30 g/mol . The compound’s structure includes a methylenedioxyphenyl group (benzo[d][1,3]dioxole), which is associated with enhanced metabolic stability and receptor-binding affinity in medicinal chemistry. Key spectroscopic identifiers include the Smiles notation O=C(NCCn1ccn2nccc12)c1ccc2c(c1)OCO2 .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-15(11-1-2-12-13(9-11)22-10-21-12)16-5-6-18-7-8-19-14(18)3-4-17-19/h1-4,7-9H,5-6,10H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMVQCKZZFLKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyrazole core, which can be synthesized through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds. The benzo[d][1,3]dioxole-5-carboxamide moiety is then introduced via amide coupling reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Oxidation Reactions
Reduction Reactions
- Target Sites : Amide bond and imidazo-pyrazole double bonds.
- Reagents :
- Products :
- Reduced derivatives exhibit enhanced lipophilicity, impacting pharmacokinetic profiles.
Nucleophilic Substitution
- Target Sites : Ethyl linker and pyrazole N-atoms.
- Reagents :
- Products :
Amide Bond Hydrolysis
- Conditions : Acidic (HCl) or basic (NaOH) hydrolysis at 80°C.
- Outcome :
Cyclocondensation with β-Enaminones
- Conditions : Microwave irradiation, solvent-free, 120°C.
- Reaction :
- Products :
Comparative Reaction Data
Research Frontiers
Scientific Research Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that combines an imidazopyrazole moiety with a benzo[d][1,3]dioxole carboxamide group. It is also known as N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-2H-1,3-benzodioxole-5-carboxamide and has the CAS number 1798539-31-7 .
Scientific Research Applications
This compound is used in several scientific research applications:
- Chemistry: It serves as a building block in the synthesis of more complex molecules.
- Biology: It is investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
- Medicine: It is explored for potential therapeutic effects, particularly in targeting specific enzymes or receptors.
- Industry: It is utilized in the development of new materials with unique properties, such as polymers or coatings.
Biological Activities
This compound has gained attention in medicinal chemistry due to its diverse biological activities, which are attributed to its ability to interact with various molecular targets, potentially modulating enzyme activity or binding to specific receptors to influence cellular signaling pathways.
The compound exhibits a range of biological activities:
- Anticancer Activity: Derivatives of imidazo[1,2-b]pyrazole show anticancer properties and can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function.
- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in critical biochemical pathways, including potential inhibition of phosphodiesterases and kinases, which are vital for cancer cell growth and survival.
- Antimicrobial Properties: Similar compounds have shown antimicrobial activity against various pathogens, suggesting potential for developing new antimicrobial agents.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazo[1,2-b]pyrazole moiety, using reagents like alkyl halides or acyl chlorides.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it could interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide (CAS: 1788773-23-8)
- Molecular Formula : C₁₈H₂₂N₄O₃
- Molecular Weight : 342.4 g/mol
- Key Differences :
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 2d)
- Key Features: Contains an imidazo[1,2-a]pyridine core instead of imidazo[1,2-b]pyrazole. Substituents include cyano, nitro, and ester groups. Melting point: 215–217°C; characterized via ¹H/¹³C NMR and HRMS .
- Comparison: The pyridine core alters electronic properties and hydrogen-bonding capacity. Nitro and cyano groups enhance reactivity but may reduce metabolic stability compared to methylenedioxy systems .
Physicochemical Properties
- Target Compound: No experimental data on solubility, melting point, or logP are available .
- 3,4-Diethoxy Analog : Similarly lacks density, boiling point, and melting point data, but its larger substituents suggest lower aqueous solubility than the target compound .
- Compound 2d: Higher melting point (215–217°C) due to nitro and cyano groups enhancing crystallinity .
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, particularly the imidazo[1,2-b]pyrazole and benzo[d][1,3]dioxole moieties, contribute to its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activity or bind to specific receptors, influencing cellular signaling pathways. For instance, compounds containing the imidazo[1,2-b]pyrazole scaffold have been shown to inhibit certain kinases and affect DNA interactions, which can lead to alterations in cell proliferation and apoptosis .
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Research indicates that derivatives of imidazo[1,2-b]pyrazole show promising anticancer properties. For example, studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical biochemical pathways. This includes potential inhibition of phosphodiesterases and kinases, which are vital for cancer cell growth and survival .
- Antimicrobial Properties : Preliminary studies suggest that similar compounds have shown antimicrobial activity against various pathogens. This could be leveraged for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
Comparative Analysis
When compared with other compounds possessing similar scaffolds (e.g., pyrazolo[1,5-a]pyrimidines), this compound shows distinct advantages in terms of selectivity and potency against specific targets.
| Compound Type | Activity | Selectivity |
|---|---|---|
| Imidazo[1,2-b]pyrazole Derivatives | Anticancer | Moderate |
| Pyrazolo[1,5-a]pyrimidines | Anticancer/Enzymatic Inhibition | High |
| Benzo[d][1,3]dioxole Derivatives | Antimicrobial | Low |
Q & A
Q. What analytical techniques characterize stability under varying conditions?
- Methodology :
- Forced Degradation : Expose to heat, light, or acidic/basic conditions; monitor degradation via UPLC-MS .
- DSC/TGA : Determine thermal stability and polymorphic transitions .
- pH-Solubility Profiling : Measure solubility across pH 1–10 to guide formulation .
Key Data from Evidence
| Property | Method/Result | Reference |
|---|---|---|
| Synthetic Yield | 65–78% after HATU-mediated coupling | |
| IC₅₀ (Kinase X) | 12 nM (vs. 350 nM in negative control) | |
| LogP | 2.8 (measured via shake-flask) | |
| Thermal Stability | Decomposition at 220°C (DSC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
